3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid
Overview
Description
“3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C11H11NO6S . It has a molecular weight of 285.27 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11NO6S/c13-10(14)7-2-1-3-8(6-7)19(16,17)12-9-4-5-18-11(9)15/h1-3,6,9,12H,4-5H2,(H,13,14) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfamoyl moieties, similar to those found in "3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid," act as zinc-binding groups in carbonic anhydrase enzymes. These compounds have been investigated for their inhibitory effects on carbonic anhydrase isoforms, which are involved in several pathologies including obesity, cancer, epilepsy, and hypertension. The inhibition of renal carbonic anhydrases, for instance, has been linked to increased nitrite excretion in urine, suggesting a role in blood pressure regulation and organ protection (Carta & Supuran, 2013).
Treatment of Acid Gases
Research on sulfur chemistry, including sulfamoyl derivatives, has contributed to the development of more efficient desulfurization processes, crucial for reducing sulfur content in fuels and mitigating the harmful effects of acid gases like H2S and CO2. Advanced Claus process designs have been proposed to capture more sulfur, improving the efficiency of sulfur recovery processes (Gupta, Ibrahim, & Shoaibi, 2016).
Pharmaceutical Applications
Sulfamoyl-containing compounds have been explored for their pharmaceutical potential, including anti-inflammatory, analgesic, and antiplatelet activities. A novel derivative, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, has shown promise as a potential alternative to traditional nonsteroidal anti-inflammatory drugs, with preliminary assessments indicating specificity and a favorable toxicity profile (Tjahjono et al., 2022).
Food and Feed Additives
Benzoic acid, a compound related to sulfamoyl derivatives, is widely used as a preservative in foods and feeds. Studies have suggested that appropriate levels of benzoic acid can improve gut functions, including digestion, absorption, and barrier properties, in both humans and animals (Mao, Yang, Chen, Yu, & He, 2019).
Properties
IUPAC Name |
3-[(2-oxooxolan-3-yl)sulfamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6S/c13-10(14)7-2-1-3-8(6-7)19(16,17)12-9-4-5-18-11(9)15/h1-3,6,9,12H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCANXPQBPYADOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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